molecular formula C21H20N2O4S B2541076 Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321774-89-3

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2541076
CAS No.: 1321774-89-3
M. Wt: 396.46
InChI Key: VMDPUFLZGXHFBK-DQRAZIAOSA-N
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Description

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a fused heterocyclic core, an acetylbenzoyl substituent, and a methyl ester functional group. Its structure is typically elucidated via X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise determination of bond lengths, angles, and thermal parameters . The compound’s synthesis likely involves condensation reactions between aminobenzothiazole precursors and acetylbenzoyl derivatives, followed by esterification, analogous to methods reported for ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .

The presence of the 4-acetylbenzoyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. The methyl ester moiety contributes to solubility in polar aprotic solvents like DMSO, while the benzothiazole core imparts planar rigidity, facilitating crystal packing via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12-9-13(2)19-17(10-12)23(11-18(25)27-4)21(28-19)22-20(26)16-7-5-15(6-8-16)14(3)24/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPUFLZGXHFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Functional Groups

The compound’s molecular formula, C₂₁H₂₀N₂O₄S , includes several critical functional groups:

  • Benzothiazole core : A heterocyclic ring system with sulfur and nitrogen atoms at positions 1 and 3, respectively.
  • Imino group (-N=C-) : Positioned at the 2nd carbon of the benzothiazole ring, forming a Schiff base-like linkage with the 4-acetylbenzoyl moiety.
  • 4-Acetylbenzoyl substituent : An acetylated benzoyl group attached to the imino nitrogen.
  • Methyl ester : A carboxylate ester at the 3rd position of the benzothiazole ring.

The interplay of these groups necessitates sequential synthetic steps to avoid side reactions, particularly during imine formation and esterification.

Preparation Methodologies

Synthesis of the Benzothiazole Core

The benzothiazole scaffold is typically constructed via condensation of 2-aminobenzenethiol derivatives with carbonyl-containing precursors. For this compound, 5,7-dimethyl-2-aminobenzothiazole serves as the starting material.

Cyclocondensation with Carbonyl Compounds

A modified Riadi-Sun protocol involves reacting 2-amino-5,7-dimethylbenzenethiol with 4-acetylbenzoyl chloride in refluxing toluene (110°C, 12–24 hours) under nitrogen. The reaction proceeds via nucleophilic acyl substitution, forming the imino linkage:

$$
\text{2-Amino-5,7-dimethylbenzenethiol} + \text{4-Acetylbenzoyl chloride} \rightarrow \text{2-(4-Acetylbenzoyl)imino-5,7-dimethylbenzothiazole} + \text{HCl}
$$

Key advantages of this method include high regioselectivity and yields exceeding 70%.

Introduction of the Methyl Ester Group

The methyl ester at the 3rd position is introduced via alkylation or esterification of a precursor carboxylic acid.

Esterification with Methanol and Sulfuric Acid

A procedure adapted from methyl 2-(6-aminopyridin-3-yl)acetate synthesis involves refluxing the carboxylic acid derivative (2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetic acid ) with methanol and catalytic sulfuric acid:

$$
\text{Acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester} + \text{H₂O}
$$

Conditions :

  • Solvent: Anhydrous methanol
  • Temperature: 65–70°C (reflux)
  • Time: 8–12 hours
  • Yield: 60–75% after purification

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the cyclocondensation step achieves completion in 15–20 minutes (vs. 12–24 hours conventionally) with comparable yields.

Electrochemical Methods

A bromine-free electrosynthesis approach using ammonium thiocyanate and sodium bromide in isopropyl alcohol enables greener imino bond formation at room temperature.

Reaction Mechanisms and Intermediate Characterization

Key Intermediates

  • 2-Amino-5,7-dimethylbenzenethiol : Synthesized via bromination of 3,5-dimethylaniline followed by thiolation.
  • 4-Acetylbenzoyl chloride : Prepared by treating 4-acetylbenzoic acid with thionyl chloride.

Spectroscopic Validation

  • IR Spectroscopy :
    • $$ \nu(\text{C=O}) $$: 1680–1720 cm⁻¹ (ester and acetyl groups)
    • $$ \nu(\text{C=N}) $$: 1620–1650 cm⁻¹ (imino linkage)
  • ¹H NMR :
    • δ 2.55 ppm (s, 3H, acetyl CH₃)
    • δ 3.75 ppm (s, 3H, ester OCH₃)

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time Advantages
Conventional Reflux Toluene, 110°C, N₂ atmosphere 70–75 12–24 h High purity, scalable
Microwave-Assisted Toluene, 150°C, 300 W 68–72 15–20 min Rapid, energy-efficient
Electrochemical i-PrOH, RT, 10 mA/cm² 55–60 4–6 h Solvent recyclability, no bromine

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and imino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

  • Benzothiazole esters with acyl substituents : Substitution at the 2-position (e.g., acetylbenzoyl vs. benzyl or alkyl groups) alters electronic properties. The 4-acetylbenzoyl group in the target compound increases conjugation compared to simpler acyl derivatives, red-shifting UV-Vis absorption spectra.
  • Benzimidazole derivatives : While benzimidazoles (e.g., compound 2 in ) share a similar fused-ring system, the replacement of sulfur with nitrogen in the heterocycle reduces aromaticity and increases basicity. This difference impacts hydrogen-bonding capabilities and solubility .
Table 1: Comparative Properties of Benzothiazole and Benzimidazole Derivatives
Property Target Compound Ethyl 4-(5-(benzylamino)benzimidazole)
Molecular Weight (g/mol) ~450 (calculated) ~350 (reported)
Solubility Moderate in DMSO High in methanol
Functional Groups Ester, acetylbenzoyl, imino Ester, benzylamino, hydroxyethyl
Hydrogen Bonding Sites N-H, C=O, ester O N-H, O-H, ester O

Hydrogen Bonding and Crystal Packing

The target compound’s solid-state structure likely exhibits N-H···O and C=O···H interactions, as predicted by graph set analysis . In contrast, benzimidazole derivatives (e.g., compound 3 in ) form stronger O-H···N bonds due to the hydroxyl group, leading to tighter crystal packing and higher melting points. The steric bulk of the 5,7-dimethyl groups in the target compound may disrupt hydrogen-bonding networks, reducing crystalline stability compared to less-substituted analogues.

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